![molecular formula C10H10BrClN2S B13548809 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride](/img/structure/B13548809.png)
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group attached to the thiazole ring, making it a significant molecule in various scientific research fields due to its unique properties .
Méthodes De Préparation
The synthesis of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclocondensation of α-haloketones with thioamides.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction where a bromophenyl halide reacts with the thiazole ring.
Formation of Methanamine: The methanamine group is introduced through a reductive amination process.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and controlled reaction conditions to facilitate the process.
Analyse Des Réactions Chimiques
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or DNA, affecting their function and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride can be compared with other thiazole derivatives:
Similar Compounds: Compounds like 2-(4-bromophenyl)-1,3-thiazole and 2-(4-chlorophenyl)-1,3-thiazole share structural similarities.
Propriétés
Formule moléculaire |
C10H10BrClN2S |
|---|---|
Poids moléculaire |
305.62 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-1,3-thiazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H9BrN2S.ClH/c11-8-3-1-7(2-4-8)10-13-6-9(5-12)14-10;/h1-4,6H,5,12H2;1H |
Clé InChI |
OJDWZOAIMNMPDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=C(S2)CN)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



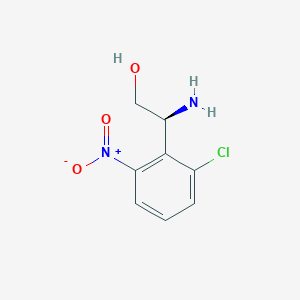
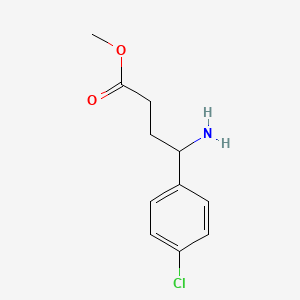
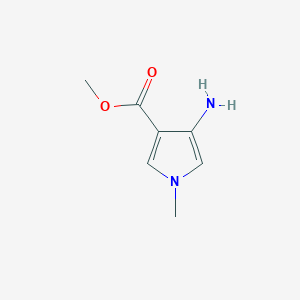

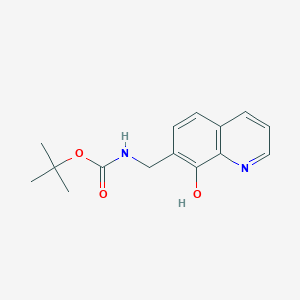
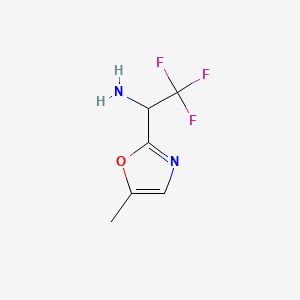

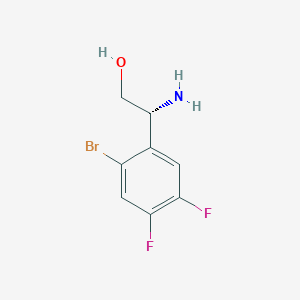
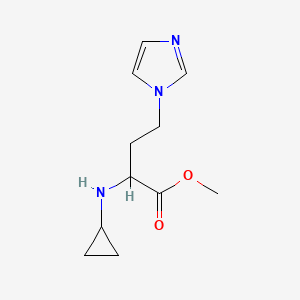



![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylicacid](/img/structure/B13548800.png)
